molecular formula C10H18O3 B13514728 ethyl2-hydroxy-6-methylcyclohexane-1-carboxylate,Mixtureofdiastereomers

ethyl2-hydroxy-6-methylcyclohexane-1-carboxylate,Mixtureofdiastereomers

Cat. No.: B13514728
M. Wt: 186.25 g/mol
InChI Key: MCDNIGYEPWINQO-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, a mixture of diastereomers, is a versatile chemical compound with a unique structural composition. This compound is actively used in various scientific research applications due to its potential in fields like pharmaceuticals, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate typically involves the esterification of 2-hydroxy-6-methylcyclohexane-1-carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-oxo-6-methylcyclohexane-1-carboxylate.

    Reduction: 2-hydroxy-6-methylcyclohexane-1-methanol.

    Substitution: 2-chloro-6-methylcyclohexane-1-carboxylate.

Scientific Research Applications

Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate is used in various scientific research applications, including:

    Pharmaceuticals: As an intermediate in the synthesis of bioactive molecules.

    Organic Synthesis: As a building block for the synthesis of complex organic compounds.

    Materials Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups enable the compound to participate in hydrogen bonding and other interactions, influencing the activity of enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxy-6-methyl-1-cyclohexene-1-carboxylate: Similar in structure but with a double bond in the ring.

    Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate: Without the mixture of diastereomers.

Uniqueness

Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, as a mixture of diastereomers, offers unique stereochemical properties that can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, a compound characterized by its cyclohexane structure and multiple stereoisomers, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a hydroxyl group and a carboxylate ester. The presence of multiple diastereomers can influence its biological properties significantly. The molecular structure is essential for understanding its interaction with biological targets.

1. Anticancer Properties

Research indicates that cyclohexenone derivatives, including ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit cancer cell proliferation in various cancer models:

  • HCT116 Human Colon Cancer Cells : The compound demonstrated cytotoxic effects, leading to reduced cell viability and increased apoptosis rates in HCT116 cells. This suggests potential as an anticancer agent targeting colon cancer pathways .

2. Acetylcholinesterase Inhibition

The compound has been reported to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the interaction of the compound with the active site of AChE, leading to increased acetylcholine levels in synapses .

3. Cardiovascular Effects

In a zebrafish model, ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate was shown to attenuate heart failure symptoms. The compound's ability to modulate cardiac function may be attributed to its effects on calcium signaling pathways and myocardial contractility .

Case Study 1: Anticancer Activity in HCT116 Cells

A recent study investigated the effects of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate on HCT116 cells. The results indicated:

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
0 (Control)1005
108015
505035
1002070

The data suggests a dose-dependent response where higher concentrations lead to significant reductions in cell viability and increased apoptosis .

Case Study 2: AChE Inhibition

In vitro assays measuring AChE inhibition revealed that ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate exhibits IC50 values comparable to known AChE inhibitors:

CompoundIC50 (µM)
Ethyl 2-hydroxy-6-methyl...25
Donepezil30
Galantamine20

This highlights the potential of the compound as a therapeutic agent in neurodegenerative disease management .

The biological activities of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate are likely mediated through several mechanisms:

  • Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to caspase activation.
  • Enzyme Interaction : Competitive inhibition of AChE through structural mimicry.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H18O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h7-9,11H,3-6H2,1-2H3

InChI Key

MCDNIGYEPWINQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CCCC1O)C

Origin of Product

United States

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